Monodeuteropropyl alcohol

Description

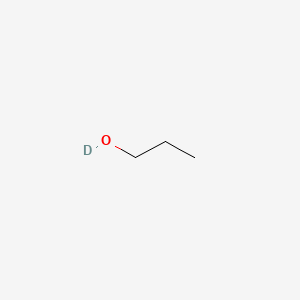

Monodeuteropropyl alcohol (C₃H₇DOH) is a deuterated derivative of propyl alcohol, where one hydrogen atom is replaced by deuterium (²H). This isotopic substitution alters its physical and chemical properties subtly, making it valuable in spectroscopic studies (e.g., NMR) and metabolic research due to deuterium’s kinetic isotope effect . While the exact structure (1-propanol-d₁ or 2-propanol-d₁) depends on the substitution site, its primary distinction from non-deuterated analogs lies in its enhanced stability in bond cleavage reactions, which is critical in tracer studies and mechanistic organic chemistry .

Properties

IUPAC Name |

1-deuteriooxypropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i4D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-QYKNYGDISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-36-1 | |

| Record name | 4712-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Monodeuteropropyl alcohol can be synthesized through several methods. One common approach involves the reduction of propionaldehyde using deuterium gas in the presence of a catalyst. Another method includes the deuteration of propyl alcohol using deuterium oxide (D2O) in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of propionaldehyde with deuterium gas. This process is carried out under controlled conditions to ensure the selective incorporation of deuterium into the alcohol.

Chemical Reactions Analysis

Types of Reactions: Monodeuteropropyl alcohol undergoes various chemical reactions similar to those of other alcohols. These include:

Oxidation: this compound can be oxidized to produce monodeuteropropionaldehyde and further to monodeuteropropionic acid.

Reduction: It can be reduced to produce monodeuteropropane.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

Oxidation: Monodeuteropropionaldehyde, monodeuteropropionic acid.

Reduction: Monodeuteropropane.

Substitution: Monodeuteropropyl halides.

Scientific Research Applications

Monodeuteropropyl alcohol is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Applied in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Monodeuteropropyl alcohol can be compared with other deuterated alcohols such as monodeuteromethanol and monodeuterobutanol. While all these compounds share the common feature of deuterium incorporation, this compound is unique due to its specific carbon chain length and the position of the deuterium atom. This uniqueness makes it particularly useful in studies where the specific isotopic labeling of propyl alcohol is required.

Comparison with Similar Compounds

Key Observations :

Biological Activity

Monodeuteropropyl alcohol (C3H8O) is a deuterated form of propyl alcohol, where one hydrogen atom is replaced by deuterium, an isotope of hydrogen. This modification can influence the compound's biological activity, pharmacokinetics, and toxicity. Understanding its biological effects is crucial for its application in various fields, including medicinal chemistry and toxicology.

This compound shares similar chemical properties with its non-deuterated counterpart, isopropyl alcohol. Its structure can be represented as follows:

- Chemical Formula : C3H8O

- Molecular Weight : 60.1 g/mol

- Density : 786 kg/m³

- Boiling Point : Approximately 82.5 °C

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its effects on cellular processes and potential therapeutic applications.

1. Metabolism and Pharmacokinetics

This compound undergoes metabolism similar to that of isopropyl alcohol. The presence of deuterium can alter the metabolic pathways and rates, potentially leading to variations in efficacy and toxicity.

- Deuterium Effects : The incorporation of deuterium into organic compounds often results in a kinetic isotope effect, which can slow down metabolic reactions. This may enhance the stability of the compound in biological systems and prolong its action.

2. Toxicological Studies

Research indicates that this compound exhibits toxicity similar to that of conventional propyl alcohol, with some studies suggesting altered toxicological profiles due to deuteration.

- Acute Toxicity : In animal studies, exposure to high concentrations has been linked to central nervous system depression and respiratory issues.

- Chronic Exposure : Long-term exposure may lead to liver damage and other systemic effects, similar to those observed with isopropyl alcohol.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound in rodent models. It was found that:

- Dose-Dependent Effects : Higher doses led to significant impairments in motor coordination.

- Mechanism : The neurotoxic effects were attributed to oxidative stress and inflammation in neural tissues.

Case Study 2: Antimicrobial Efficacy

Research explored the antimicrobial properties of this compound compared to traditional alcohols. Findings indicated:

- Efficacy Against Pathogens : this compound demonstrated comparable efficacy against common pathogens such as E. coli and Staphylococcus aureus.

- Potential Applications : Its use as a disinfectant could be enhanced due to its unique properties.

Data Table: Comparative Biological Activity

| Property | This compound | Isopropyl Alcohol |

|---|---|---|

| Molecular Weight | 60.1 g/mol | 60.1 g/mol |

| Acute Toxicity | Moderate | Moderate |

| Chronic Toxicity | Similar effects observed | Similar effects observed |

| Antimicrobial Activity | Effective | Effective |

| Neurotoxicity | Dose-dependent | Dose-dependent |

Q & A

Q. Methodological Answer :

- Infrared (IR) Spectroscopy : Deuteration shifts O-H stretching vibrations (e.g., from ~3350 cm⁻¹ in isopropyl alcohol to ~2500 cm⁻¹ for OD stretches) .

- ¹H NMR : Protons adjacent to deuterated carbons exhibit splitting patterns due to scalar coupling (e.g., JHD ≈ 1–2 Hz). For example, the CH₂ group in CHD(CH₃)₂OH shows a doublet of quartets .

- ²H NMR : Directly detects deuterium environments but requires high-field instruments due to low sensitivity.

Advanced isotopic isomers (e.g., 1-d vs. 2-d) are distinguished using isotopic labeling experiments combined with mass spectrometry fragmentation patterns .

Advanced: How does the deuteration position in this compound influence its kinetic isotope effects (KIEs) in acid-catalyzed dehydration reactions?

Methodological Answer :

Deuteration at the β-carbon (adjacent to the hydroxyl group) induces larger KIEs (k_H/k_D > 2) due to hyperconjugation stabilization of transition states. For example, β-deuterated isomers slow E2 elimination rates by altering C-H(D) bond cleavage energetics . Experimental design involves:

Competitive kinetics : Comparing reaction rates of isotopologues under identical conditions.

Computational modeling : DFT calculations to map energy barriers for H vs. D transfer .

Contradictions in KIE magnitudes across studies may arise from solvent effects or competing mechanisms (e.g., carbocation rearrangements), necessitating isotopic tracer studies to isolate pathways .

Advanced: What challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

Methodological Answer :

Common impurities include residual protic alcohol (C₃H₇OH) and deuterated byproducts (e.g., d₂-isotopologues). Mitigation strategies:

- Headspace GC-MS : Detects volatile impurities with detection limits <0.1% using selective ion monitoring (SIM) .

- Isotopic dilution assays : Spiking samples with ¹³C-labeled internal standards improves quantification accuracy .

Contradictory purity reports often stem from calibration inconsistencies; adherence to USP monograph protocols (e.g., peak area normalization in chromatograms) ensures reproducibility .

Basic: What are the best practices for handling and storing this compound to prevent isotopic exchange or degradation?

Q. Methodological Answer :

- Storage : In airtight, amber glass vessels under inert gas (N₂/Ar) at –20°C to minimize H/D exchange with atmospheric moisture .

- Handling : Use anhydrous solvents and gloveboxes for reactions to avoid proton contamination.

- Stability testing : Periodic NMR/IR analysis over 6–12 months assesses isotopic integrity. Degradation is flagged by emerging O-H stretches in IR or new proton signals in NMR .

Advanced: How can computational chemistry aid in predicting the vibrational spectra and reactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculates optimized geometries and vibrational frequencies (e.g., B3LYP/6-311++G(d,p) basis set). Predicts IR shifts for OD vs. OH groups within ±10 cm⁻¹ of experimental data .

- Molecular Dynamics (MD) : Simulates solvent effects on isotopic exchange rates in protic media (e.g., water vs. DMSO).

Discrepancies between computed and observed spectra often arise from anharmonicity or solvent interactions, requiring hybrid QM/MM approaches for refinement .

Advanced: What experimental designs are optimal for studying solvent isotope effects (SIEs) in reactions involving this compound?

Q. Methodological Answer :

- Solvent Swapping : Compare reaction rates in H₂O vs. D₂O to isolate SIEs. For example, acid-catalyzed esterification may show inverse SIEs (k_D₂O/k_H₂O < 1) due to altered transition-state solvation .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes in deuterated vs. non-deuterated systems, revealing thermodynamic contributions to KIEs.

Conflicting SIE trends across studies require multivariate analysis to account for secondary isotope effects and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.